molecular formula C15H20N4S B11786057 2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline

2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline

Cat. No.: B11786057
M. Wt: 288.4 g/mol
InChI Key: CPNZEVMVLJHSPV-UHFFFAOYSA-N
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Description

2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline is a complex organic compound that features a thiazole ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often require a controlled environment with specific temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high purity and yield while maintaining cost-effectiveness. The use of catalysts and optimized reaction conditions is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the thiazole or piperazine rings.

Scientific Research Applications

2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The piperazine moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the thiazole ring and the piperazine moiety in 2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline makes it unique. This combination provides a versatile scaffold for various chemical modifications and potential biological activities, distinguishing it from other similar compounds.

Biological Activity

2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline, a compound with the chemical formula C15H20N4SC_{15}H_{20}N_{4}S and CAS number 60282-81-7, belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological assays, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with piperazine-based compounds. The method often employs coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) in DMF (Dimethylformamide) as a solvent to facilitate the reaction .

Antimicrobial Activity

Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. In vitro assays demonstrated that this compound possesses moderate to good antibacterial activity against various bacterial strains. For instance, a study reported that compounds within this class displayed effective inhibition against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus18

Anticancer Potential

The anticancer activity of thiazole derivatives has been a focal point in recent research. Studies indicate that these compounds can induce apoptosis in cancer cell lines. For example, cytotoxicity assays performed on various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer) showed promising results with IC50 values indicating significant growth inhibition .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
MCF712.50
NCI-H46042.30
HepG217.82

The mechanism through which thiazole derivatives exert their biological effects often involves interaction with specific cellular targets. For instance, they may inhibit key enzymes involved in cell proliferation or induce oxidative stress leading to apoptosis in cancer cells. Additionally, some studies suggest that these compounds may act as inhibitors of various kinases involved in signaling pathways critical for tumor growth .

Case Studies

A notable case study involved the evaluation of a series of thiazole-piperazine derivatives for their antimicrobial and anticancer activities. Among the tested compounds, those similar to this compound exhibited enhanced efficacy compared to standard antibiotics and chemotherapeutics .

Properties

Molecular Formula

C15H20N4S

Molecular Weight

288.4 g/mol

IUPAC Name

2-methyl-5-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]aniline

InChI

InChI=1S/C15H20N4S/c1-11-3-4-12(9-13(11)16)14-10-20-15(17-14)19-7-5-18(2)6-8-19/h3-4,9-10H,5-8,16H2,1-2H3

InChI Key

CPNZEVMVLJHSPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C)N

Origin of Product

United States

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